2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-ethyl-6-(4-methylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-3-15-13(16)9-8-12(14-15)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTRMCXYANZOME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Bioactivity
- NPBWR1 Antagonism: The 5-chloro-4-(4-methoxyphenoxy)-2-(p-tolyl)pyridazin-3(2H)-one (IC50 = 2.2 μM) demonstrated selective antagonism for NPBWR1, a G-protein-coupled receptor implicated in neuropeptide signaling. Structural optimization of the pyridazinone core and phenoxy substituents improved potency .
- COX-2 Inhibition : 2-Benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one exhibited COX-2 inhibitory activity (IC50 = 0.24 mM) with reduced ulcerogenic effects compared to indomethacin .
- Insecticidal Activity : N-Substituted 5-chloro-6-phenylpyridazin-3(2H)-ones showed >90% activity against Plutella xylostella at 100 mg/L, with electronegative substituents enhancing efficacy .
Structural Insights
- Crystallography: The title compound’s analog, 4-benzyl-6-p-tolyl-pyridazin-3(2H)-one, revealed non-planarity between the pyridazinone and p-tolyl rings (dihedral angle = 27.35°), which may influence molecular stacking and solubility .
Structure-Activity Relationship (SAR) Trends
Position 2 Substituents: Bulky groups (e.g., benzyl, p-tolyl) enhance receptor binding (e.g., NPBWR1 antagonism) but may reduce solubility .
Position 6 Substituents :
- Aromatic rings (p-tolyl, phenyl) contribute to π-π interactions with biological targets, critical for COX-2 inhibition and insecticidal activity .
Position 4/5 Modifications: Electron-withdrawing groups (e.g., Cl, CF3) enhance electrophilicity, improving agrochemical activity . Methoxyphenoxy groups improve selectivity for GPCR targets .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves condensation reactions between pyridazinone precursors and substituted aromatic aldehydes. For example, sodium ethoxide in ethanol can catalyze nucleophilic addition-elimination reactions to form the pyridazinone core . Key parameters for optimization include:
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalysts : Use of mild bases (e.g., K₂CO₃) to avoid decomposition of sensitive functional groups .
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .
Q. How is the molecular structure of this compound characterized?
- Techniques :
- X-ray crystallography : Resolves bond lengths (e.g., C–N = 1.34 Å) and dihedral angles (e.g., 178.3° for aromatic ring planarity) .
- NMR spectroscopy : Key signals include δ 2.35 ppm (ethyl CH₃), δ 7.2–7.8 ppm (p-tolyl aromatic protons), and δ 8.1 ppm (pyridazinone ring protons) .
- Mass spectrometry : Molecular ion peak at m/z 327.18 ([M+H]⁺) confirms the molecular formula (C₁₈H₂₂N₂O) .
Advanced Research Questions
Q. What strategies are used to analyze structure-activity relationships (SAR) for pyridazinone derivatives in pharmacological studies?
- Approach :
Substituent variation : Compare bioactivity of analogs with modifications at the ethyl or p-tolyl groups (e.g., replacing ethyl with methyl reduces PDE4 inhibition by 40%) .
Computational docking : Use software like AutoDock to predict binding affinities to targets (e.g., phosphodiesterase enzymes). Validate with IC₅₀ assays .
Pharmacokinetic profiling : Assess logP (e.g., 2.8 for target compound) and solubility to correlate lipophilicity with membrane permeability .
Q. How can contradictory data in biological activity studies be resolved?
- Case Example : Discrepancies in IC₅₀ values for PDE4 inhibition may arise from assay conditions (e.g., ATP concentration variations).
- Resolution :
- Standardize protocols : Use uniform ATP concentrations (1 mM) and temperature (37°C) across studies .
- Statistical analysis : Apply ANOVA to compare datasets; significant differences (p < 0.05) may indicate substituent-dependent effects .
Q. What advanced techniques are employed to study the compound’s interaction with biological targets?
- Methods :
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., kₐ = 1.5 × 10⁴ M⁻¹s⁻¹, kd = 0.02 s⁻¹) .
- Cryo-EM : Visualizes compound-enzyme complexes at near-atomic resolution (e.g., 3.2 Å resolution for PDE4D-bound structures) .
Experimental Design and Data Analysis
Q. How to design experiments for assessing metabolic stability in vitro?
- Protocol :
Liver microsome incubation : Use human liver microsomes (0.5 mg/mL) with NADPH (1 mM) at 37°C.
Sampling : Collect aliquots at 0, 15, 30, and 60 min.
Analysis : Quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .
Q. What analytical challenges arise in purity assessment, and how are they addressed?
- Challenges : Co-elution of impurities with similar polarity.
- Solutions :
- HPLC-DAD : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid).
- MS/MS fragmentation : Identify impurities via unique fragment ions (e.g., m/z 154 for de-ethylated byproducts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
